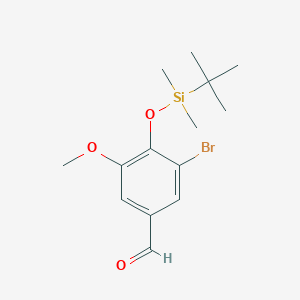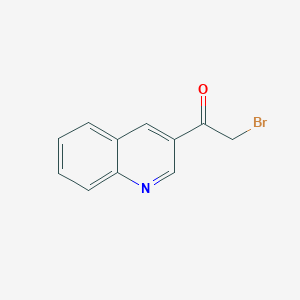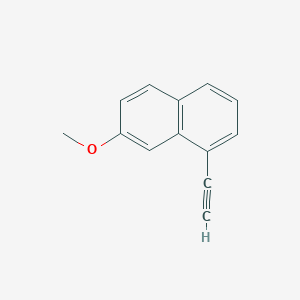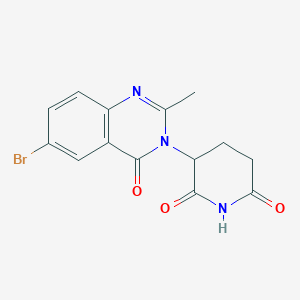
3-Bromo-4-(t-butyldimethylsilyloxy)-5-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-[(tert-butyldimethylsilyl)oxy]-5-methoxybenzaldehyde: is an organic compound with the molecular formula C13H19BrO2Si. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom, a methoxy group, and a tert-butyldimethylsilyloxy group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-[(tert-butyldimethylsilyl)oxy]-5-methoxybenzaldehyde typically involves the following steps:
Methoxylation: The addition of a methoxy group to the benzene ring.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves the use of brominating agents, methoxylating agents, and silylating agents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine:
- Potential applications in the development of pharmaceuticals and biologically active compounds.
- Used in the synthesis of molecules for biological assays and studies.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-4-[(tert-butyldimethylsilyl)oxy]-5-methoxybenzaldehyde is primarily related to its functional groups. The aldehyde group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The bromine atom and the tert-butyldimethylsilyloxy group can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
- 3-bromo-4-[(tert-butyldimethylsilyl)oxy]benzaldehyde
- (3-Bromopropoxy)-tert-butyldimethylsilane
- 1-Bromo-4-tert-butylbenzene
Comparison:
- 3-bromo-4-[(tert-butyldimethylsilyl)oxy]-5-methoxybenzaldehyde is unique due to the presence of both a methoxy group and a tert-butyldimethylsilyloxy group, which can significantly influence its reactivity and applications.
- (3-Bromopropoxy)-tert-butyldimethylsilane and 1-Bromo-4-tert-butylbenzene lack the methoxy group, which can result in different chemical properties and reactivity.
Properties
Molecular Formula |
C14H21BrO3Si |
|---|---|
Molecular Weight |
345.30 g/mol |
IUPAC Name |
3-bromo-4-[tert-butyl(dimethyl)silyl]oxy-5-methoxybenzaldehyde |
InChI |
InChI=1S/C14H21BrO3Si/c1-14(2,3)19(5,6)18-13-11(15)7-10(9-16)8-12(13)17-4/h7-9H,1-6H3 |
InChI Key |
HSHIQOHZCMXTFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1Br)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid](/img/structure/B13456000.png)


![3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13456022.png)
![1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13456028.png)
![Tert-butyl2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyrrolidine-1-carboxylate](/img/structure/B13456031.png)


![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B13456052.png)

